4-Chloro-2-(methylthio)-5-nitropyrimidine
Overview
Description
4-Chloro-2-(methylthio)-5-nitropyrimidine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a chlorine atom at the 4-position, a methylthio group at the 2-position, and a nitro group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)-5-nitropyrimidine typically involves the chlorination of 2-(methylthio)-5-nitropyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylthio)-5-nitropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, dimethylamine, and potassium fluoride are commonly used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Major Products Formed
Scientific Research Applications
4-Chloro-2-(methylthio)-5-nitropyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylthio)-5-nitropyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylthiopyrimidine
- 4-Chloro-2-(methylthio)-5-aminopyrimidine
- 4-Chloro-2-(methylsulfinyl)-5-nitropyrimidine
- 4-Chloro-2-(methylsulfonyl)-5-nitropyrimidine
Uniqueness
4-Chloro-2-(methylthio)-5-nitropyrimidine is unique due to the presence of both a nitro group and a methylthio group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as a prodrug, while the methylthio group provides additional sites for chemical modification .
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-5-nitropyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2S/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEWSUSUUWMNRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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